

Spectroscopic Analysis of Ethyl Vanillin Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl vanillin isobutyrate*

Cat. No.: B070703

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **ethyl vanillin isobutyrate** (also known as 2-ethoxy-4-formylphenyl 2-methylpropanoate), a significant compound in the flavor and fragrance industry. Due to its aromatic structure and ester functionality, various spectroscopic techniques are essential for its characterization. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the currently available spectroscopic data for **ethyl vanillin isobutyrate**. It is important to note that a complete, publicly available dataset for this specific molecule is limited. The data presented here has been aggregated from various sources, and some experimental parameters were not specified in the original documentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

A patent for the synthesis of **ethyl vanillin isobutyrate** provides the following ¹³C NMR chemical shifts. The solvent and spectrometer frequency were not specified in the source document.

Chemical Shift (δ) ppm	Assignment (Probable)
15	Isobutyrate -CH ₃
19	Isobutyrate -CH ₃
34	Isobutyrate -CH
64	Ethoxy -CH ₂
111	Aromatic C-H
123	Aromatic C-H
125	Aromatic C-H
135	Aromatic C-CHO
145	Aromatic C-O
151	Aromatic C-O
175	Ester C=O
191	Aldehyde C=O

¹H NMR Data

Detailed ¹H NMR data for **ethyl vanillin isobutyrate** is not readily available in the public domain. For structurally similar compounds, the expected proton signals would include a triplet and quartet for the ethoxy group, a doublet and septet for the isobutyrate group, distinct signals for the aromatic protons, and a singlet for the aldehyde proton.

Infrared (IR) Spectroscopy

Infrared spectroscopy data for the closely related compound, vanillin isobutyrate (which has a methoxy group instead of an ethoxy group), reveals characteristic vibrational frequencies. These are expected to be very similar for **ethyl vanillin isobutyrate**.

Wavenumber (cm ⁻¹)	Vibrational Mode
2839	Aldehyde C-H stretch
2735	Aldehyde C-H stretch
1760	Ester C=O stretch
1698	Aldehyde C=O stretch
1599	Benzene C=C stretch

Mass Spectrometry (MS)

While specific mass spectra for **ethyl vanillin isobutyrate** are not widely published, general information is available. The molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol. [1] A Gas Chromatography-Mass Spectrometry (GC-MS) analysis would be the standard method for obtaining its mass spectrum.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a compound such as **ethyl vanillin isobutyrate**, which is a white to light yellow powder at room temperature.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

- Sample Preparation:
 - Accurately weigh 10-20 mg of **ethyl vanillin isobutyrate** for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. This solvent is chosen for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.

- Gently agitate the vial to ensure the sample is fully dissolved. If necessary, use a vortex mixer or sonicator.
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.
- Cap the NMR tube securely.

- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks. This can be performed manually or automatically.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Acquire the spectrum using standard acquisition parameters. For ^1H NMR, a typical experiment involves a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid powder samples.

- Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
- Place a small amount of the **ethyl vanillin isobutyrate** powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

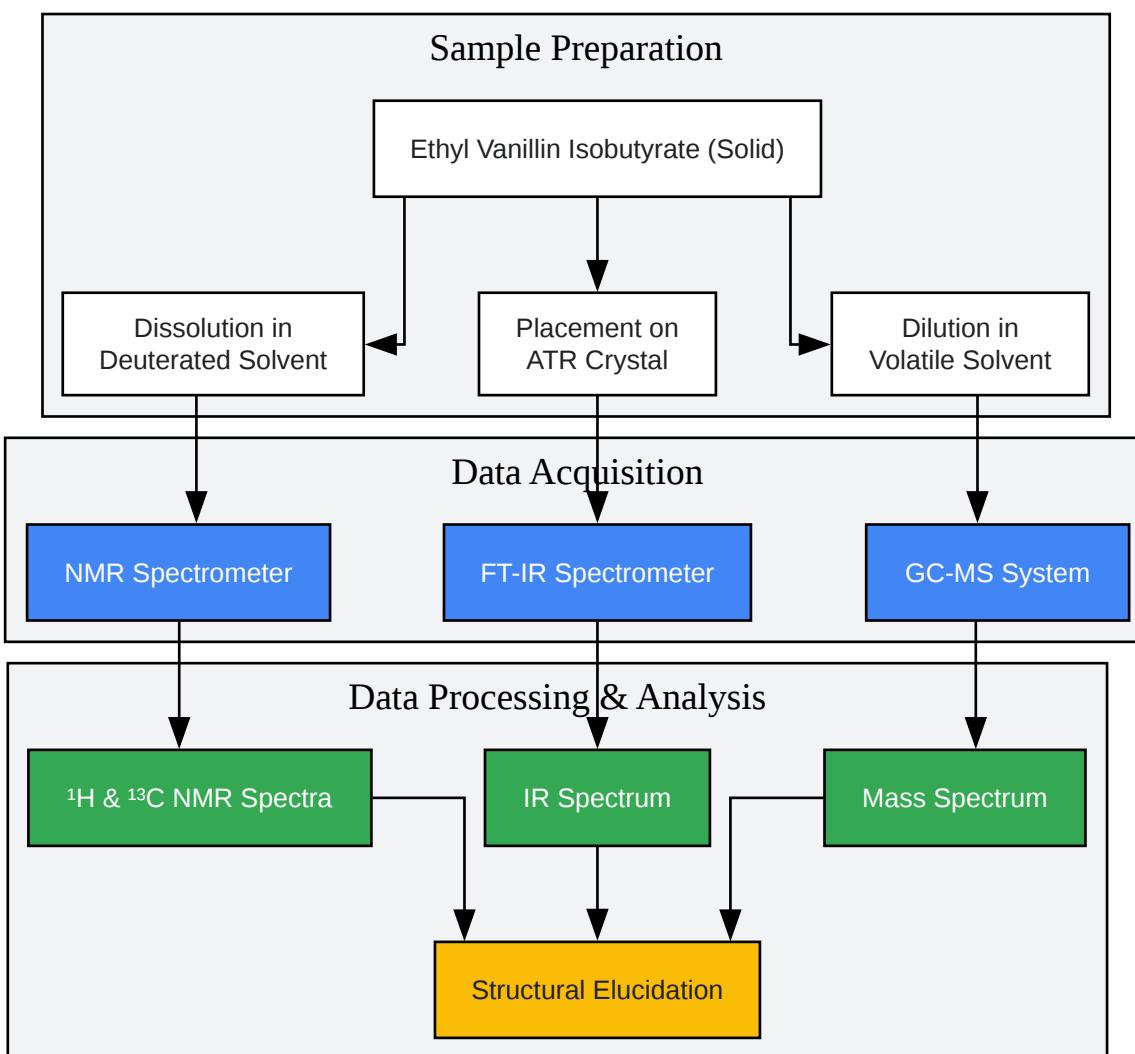
- Instrument Setup and Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere (e.g., CO_2 and water vapor).
- Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the ATR crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm^{-1} .

- Data Processing:

- The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
- Identify and label the wavenumbers of significant absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)


This protocol outlines a general method for the analysis of flavor compounds like **ethyl vanillin isobutyrate**.

- Sample Preparation:
 - Prepare a dilute solution of **ethyl vanillin isobutyrate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
 - If analyzing a complex mixture, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the volatile and semi-volatile components.
- Instrument Setup and Data Acquisition:
 - Gas Chromatograph (GC) Conditions:
 - Injection: Inject 1 μ L of the sample solution into the GC inlet, which is typically heated to 250°C. A splitless or split injection mode can be used depending on the sample concentration.
 - Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m) is suitable for separating a wide range of flavor compounds.
 - Oven Temperature Program: A typical temperature program would start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute compounds with different boiling points. For example: hold at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
 - Mass Spectrometer (MS) Conditions:
 - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.
 - Temperatures: Set the ion source and transfer line temperatures to around 230°C and 280°C, respectively.
- Data Processing:

- The total ion chromatogram (TIC) will show peaks corresponding to the different compounds as they elute from the GC column.
- Obtain the mass spectrum for the peak corresponding to **ethyl vanillin isobutyrate**.
- Identify the molecular ion peak (M^+) and characteristic fragment ions. The fragmentation pattern can be used to confirm the structure of the molecule.
- Compare the obtained mass spectrum with a library of known spectra (e.g., NIST/Wiley) for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **ethyl vanillin isobutyrate**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **ethyl vanillin isobutyrate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. Ethyl vanillin isobutyrate | C13H16O4 | CID 673160 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl Vanillin Isobutyrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070703#spectroscopic-data-of-ethyl-vanillin-isobutyrate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com